molecular formula C9H13NOSe B14272980 Benzeneselenenic acid, 2-[(dimethylamino)methyl]- CAS No. 180908-00-3

Benzeneselenenic acid, 2-[(dimethylamino)methyl]-

Katalognummer: B14272980
CAS-Nummer: 180908-00-3
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: IIPCZWUQUJSVLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneselenenic acid, 2-[(dimethylamino)methyl]- is an organic compound that features a benzene ring substituted with a selenenic acid group and a dimethylaminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzeneselenenic acid, 2-[(dimethylamino)methyl]- typically involves the introduction of a selenenic acid group onto a benzene ring followed by the addition of a dimethylaminomethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a selenenic acid group using electrophilic reagents.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production methods for benzeneselenenic acid, 2-[(dimethylamino)methyl]- are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneselenenic acid, 2-[(dimethylamino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The selenenic acid group can be oxidized to form seleninic acid or other higher oxidation states.

    Reduction: Reduction reactions can convert the selenenic acid group to selenol or other lower oxidation states.

    Substitution: The compound can participate in substitution reactions, where the dimethylaminomethyl group or other substituents on the benzene ring are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenenic acid group can yield seleninic acid, while reduction can produce selenol.

Wissenschaftliche Forschungsanwendungen

Benzeneselenenic acid, 2-[(dimethylamino)methyl]- has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.

    Biology: It is studied for its potential biological activities, including antioxidant and enzyme-inhibitory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.

    Industry: The compound may have applications in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which benzeneselenenic acid, 2-[(dimethylamino)methyl]- exerts its effects involves interactions with molecular targets and pathways. The selenenic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The dimethylaminomethyl group can interact with biological molecules, potentially affecting enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzeneselenenic acid, 2-[(dimethylamino)methyl]- include other benzene derivatives with selenium-containing functional groups, such as:

  • Benzeneseleninic acid
  • Benzeneselenol
  • Benzeneselenonic acid

Uniqueness

What sets benzeneselenenic acid, 2-[(dimethylamino)methyl]- apart from these similar compounds is the presence of both the selenenic acid group and the dimethylaminomethyl group

Eigenschaften

CAS-Nummer

180908-00-3

Molekularformel

C9H13NOSe

Molekulargewicht

230.18 g/mol

IUPAC-Name

1-(2-hydroxyselanylphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H13NOSe/c1-10(2)7-8-5-3-4-6-9(8)12-11/h3-6,11H,7H2,1-2H3

InChI-Schlüssel

IIPCZWUQUJSVLQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=CC=C1[Se]O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.